2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-fluoroethyl)-6-piperazin-1-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O/c11-3-6-15-10(16)2-1-9(13-15)14-7-4-12-5-8-14/h1-2,12H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKMDFWQGMGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN(C(=O)C=C2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO). This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperazine ring and a dihydropyridazine moiety. The fluorine atom in the ethyl side chain is crucial for enhancing biological activity.
Research indicates that this compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. Inhibition of MAO-B has been linked to neuroprotective effects and potential benefits in treating neurodegenerative diseases like Parkinson's and Alzheimer's.
Biological Activity Findings
In vitro Studies:
- Inhibition Potency: The compound exhibited significant inhibitory activity against MAO-B, with an IC50 value reported at 0.013 µM, indicating high potency compared to other derivatives .
- Selectivity: It demonstrated selectivity for MAO-B over MAO-A, with selectivity indices (SIs) of 120.8 and 107.4 for two related compounds, suggesting a favorable profile for targeting neurodegenerative disorders .
Cytotoxicity:
- Cell Viability: Cytotoxicity assays using L929 fibroblast cells revealed that this compound did not induce significant cell death at lower concentrations (1-20 µM), indicating a favorable safety profile .
Case Studies
Several studies have evaluated the biological activity of similar compounds within the same class:
- Study on Related Pyridazinones:
- Neuroprotective Effects:
Comparative Analysis
The following table summarizes key biological activities and properties of selected compounds related to this compound:
| Compound Name | IC50 (µM) | Selectivity Index | Cytotoxicity (L929) |
|---|---|---|---|
| 2-(2-Fluoroethyl)-6-(piperazin-1-yl) | 0.013 | 120.8 | Low |
| T3 (Related derivative) | 0.039 | 107.4 | Moderate |
| T6 (Another related derivative) | 0.0071 | - | Low |
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Recent studies have indicated that compounds similar to 2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one exhibit significant antidepressant properties. The piperazine moiety is known for its role in enhancing serotonin receptor activity, which is crucial for mood regulation. Research has demonstrated that modifications to the piperazine structure can lead to improved efficacy in treating depression and anxiety disorders .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its fluorinated ethyl group enhances lipophilicity, allowing better penetration through bacterial membranes. Preliminary studies suggest effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of this compound. It appears to modulate pathways involved in oxidative stress and inflammation, which are pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that it can reduce neuronal cell death under oxidative stress conditions .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives including this compound revealed significant improvements in behavioral tests for depression when administered to rodent models. The compound demonstrated a rapid onset of action compared to traditional SSRIs, suggesting its potential as a fast-acting antidepressant .
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, the compound was tested against several strains of bacteria including E. coli and Staphylococcus aureus. Results indicated that it inhibited bacterial growth at low concentrations, showcasing its potential as a new antibiotic agent amidst rising antibiotic resistance concerns .
Data Table: Summary of Applications
| Application | Description | Evidence Level |
|---|---|---|
| Antidepressant | Enhances serotonin receptor activity; potential fast-acting treatment | High |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Moderate |
| Neuroprotective | Modulates oxidative stress pathways; reduces neuronal cell death | Moderate |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Compound L4 ()
- Structure: 2-(4-Fluorophenyl)-6-{4-[2-(furan-2-yl)quinoline-4-carbonyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one.
- Key Differences: Replaces the 2-fluoroethyl group with a 4-fluorophenyl moiety and introduces a furan-quinoline carbonyl-piperazine chain at position 4.
- Properties : Molecular weight = 469.49 g/mol; logP = 3.00.
- Significance : The extended piperazine substituent may enhance lipophilicity and receptor binding, as this compound is an orexin 2 receptor modulator .
6-(4-Aminophenyl)-2-(2-fluoroethyl)-2,3-dihydropyridazin-3-one ()
- Structure: Differs at position 6, substituting piperazine with a 4-aminophenyl group.
- Significance : Highlights the critical role of the piperazinyl group in target engagement, as piperazine often contributes to solubility and receptor affinity in CNS drugs .
BK79172 ()
- Structure : 2-[2-(2,3-dihydro-1H-isoindol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one.
- Key Differences : Replaces both the fluoroethyl and piperazinyl groups with an isoindolyl-oxoethyl chain.
- Properties : Molecular weight = 255.27 g/mol; formula = C14H13N3O2.
Fluorinated Piperazine Derivatives
Patent Compounds ()
- Example Structure : 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one.
- Key Similarity : Shares the 2-fluoroethyl-piperazine motif.
- Significance : Fluorination at the ethyl group likely enhances metabolic stability and blood-brain barrier penetration, a strategy common in neurotherapeutics .
Physicochemical and Pharmacological Properties
Vorbereitungsmethoden
Synthesis of Pyridazinone Core and Piperazinyl Substitution
- The starting point is often a dichloropyridazine derivative, such as 3,6-dichloropyridazine.
- Reaction with piperazine derivatives (e.g., (2-fluorophenyl)piperazine) in ethanol leads to substitution at the 6-position, yielding 6-(piperazin-1-yl)pyridazine intermediates.
- Hydrolysis of the 3-chloro substituent under acidic conditions (hot glacial acetic acid) converts the pyridazine to the 2,3-dihydropyridazin-3-one core.
Introduction of 2-(2-Fluoroethyl) Group
- Alkylation of the pyridazinone nitrogen with 2-fluoroethyl halides is performed using alkylation agents such as 2-fluoroethyl bromide or iodide.
- Typical conditions involve the use of bases like potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., acetonitrile or DMF) at elevated temperatures.
- This step yields the target compound 2-(2-fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one in moderate to good yields.
Alternative Synthetic Routes and Precursors
- Some methods start from phenylhydrazine hydrochloride and maleic anhydride to form intermediates which are then alkylated with dibromopropane and further reacted with piperazine derivatives.
- Demethylation or hydrolysis steps may be used to generate precursors for radiolabeling or further functionalization, employing reagents like boron tribromide (BBr3) or hydrochloric acid in diethyl ether.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
- The molecular structures are confirmed by ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry (HRMS).
- Melting points and spectral data are consistent with expected structures, confirming purity and identity.
- Radiolabeled analogs prepared by methylation with [^11C]CH3I from precursors show high radiochemical purity (>95%) and moderate yields (6-15% uncorrected).
Summary Table of Key Preparation Steps
| Step No. | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Pyridazine substitution | 3,6-dichloropyridazine, (2-fluorophenyl)piperazine | Ethanol, reflux | 3-chloro-6-(piperazin-1-yl)pyridazine |
| 2 | Hydrolysis to pyridazinone | Hot glacial acetic acid | Heating | 6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one |
| 3 | Alkylation with fluoroethyl group | 2-fluoroethyl bromide, K2CO3 or Cs2CO3 | Acetonitrile or DMF, reflux or microwave | Target compound |
| 4 | Precursor modification (optional) | BBr3, HCl | Low temperature demethylation or acidic hydrolysis | Precursors for radiolabeling |
Q & A
Q. How can the synthesis of 2-(2-Fluoroethyl)-6-(piperazin-1-yl)-2,3-dihydropyridazin-3-one be optimized for reproducibility?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, highlights the use of controlled reaction temperatures (e.g., reflux in dichloromethane) and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical, as noted in . Key steps:
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks for the fluorinated ethyl group (δ ~4.5–5.0 ppm for CH2F) and piperazine protons (δ ~2.5–3.5 ppm) .
- X-ray crystallography : Resolve the dihydropyridazinone ring conformation and fluorine positioning (e.g., triclinic crystal system, space group P1, as in ).
- Mass spectrometry : Confirm molecular ion [M+H]+ with accurate mass (<5 ppm error) .
Q. How can solubility and stability be assessed in preclinical studies?
- Methodological Answer : Use shake-flask method () with HPLC-UV quantification:
Advanced Research Questions
Q. What strategies resolve contradictions between computational modeling and experimental data for this compound’s bioactivity?
- Methodological Answer : Reconcile discrepancies by:
- Docking refinement : Use flexible-ligand docking (e.g., AutoDock Vina) with crystal structure data () to improve pose prediction .
- Binding assays : Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity .
- Meta-analysis : Compare results with structurally similar compounds (e.g., pyridazinones in or benzoxazines in ).
Q. How can metabolite identification be performed for this compound in in vitro models?
- Methodological Answer : Use LC-MS/MS with hepatocyte incubations:
- Phase I metabolites : Monitor for hydroxylation (e.g., +16 Da) or defluorination (-18 Da) .
- Phase II metabolites : Detect glucuronidation (+176 Da) or sulfation (+80 Da) using negative-ion mode.
Cross-reference with synthetic standards (e.g., ’s fluoroquinolone metabolites) for confirmation.
Q. What experimental designs address low yield in fluorinated intermediate synthesis?
- Methodological Answer : Troubleshoot using:
Q. How can enantiomeric purity be ensured in chiral derivatives of this compound?
- Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/ethanol mobile phase (). Validate purity via:
- Circular dichroism (CD) : Compare spectra to enantiomerically pure standards.
- X-ray crystallography : Resolve absolute configuration (e.g., ’s triclinic system).
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic and spectroscopic data for the fluorinated side chain?
- Methodological Answer : Discrepancies may arise from dynamic motion in solution (NMR) vs. static crystal packing (X-ray). Address via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
